Regioisomeric Purity vs. 4-Nitro Analog: Validating the 3-Nitro Configuration for mGluR2 Target Engagement
Critical differentiation is achieved through regiochemistry. The target compound (CAS 1005670-04-1) carries the nitro group at the pyrazole 3-position. In contrast, a commercially available analog, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 1005665-83-7), is a 4-nitro regioisomer . TTD annotation links the 3-nitro-5-methyl motif specifically to mGluR2 antagonist programs, whereas the 4-nitro analog is not associated with this target class [1]. This is a class-level inference based on database curation.
| Evidence Dimension | Target Annotations in Curated Databases |
|---|---|
| Target Compound Data | Annotated as mGluR2-associated scaffold (TTD: N-substituted pyrazole derivative 1) [1] |
| Comparator Or Baseline | 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 1005665-83-7) |
| Quantified Difference | The comparator has no mGluR2 annotation in TTD, suggesting a divergent biological fingerprint directly tied to the nitro group position. |
| Conditions | Therapeutic Target Database (TTD) annotation cross-referenced with vendor catalog entries. |
Why This Matters
For CNS discovery programs dependent on mGluR2 antagonism, the 3-nitro regioisomer is the structurally relevant chemical tool, and procurement of the incorrect regioisomer would invalidate the biological rationale of the study.
- [1] Therapeutic Target Database (TTD). (n.d.). Drug Information: N-substituted pyrazole derivative 1 (Drug ID: D08JPW). View Source
